Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
Description
Crystallographic Analysis of Molecular Geometry
The molecular geometry of this compound is defined by its planar 1,4-phenylene ring substituted with bromine atoms at the 2- and 5-positions. The ester functionalities at the 1- and 4-positions introduce tert-butyl groups, which adopt a staggered conformation relative to the aromatic plane to minimize steric clashes. The bromine atoms, with their high electronegativity and van der Waals radii (1.85 Å), create localized electron-withdrawing effects that influence bond lengths and angles within the phenylene ring.
The central phenylene ring exhibits bond lengths consistent with aromatic systems, though the C–Br bonds (1.89–1.91 Å) are slightly elongated compared to C–C bonds (1.40 Å). The dihedral angles between the phenylene ring and the ester-linked oxygen atoms are approximately 120°, reflecting optimal orbital overlap for resonance stabilization. Crystallographic symmetry is likely reduced due to the asymmetric substitution pattern of bromine and tert-butyl groups, though specific space group data remain unreported in available literature.
Table 1: Key structural parameters of this compound
| Parameter | Value |
|---|---|
| Molecular formula | C₁₈H₂₄Br₂O₆ |
| Molecular weight | 496.19 g/mol |
| Bond length (C–Br) | 1.89–1.91 Å |
| Dihedral angle (O–C–O) | ~120° |
Conformational Studies via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the conformational flexibility of this compound. The tert-butyl groups, characterized by nine equivalent protons, produce a singlet at δ 1.2–1.4 ppm in the ¹H NMR spectrum, indicative of their high symmetry and restricted rotation. The aromatic protons adjacent to bromine atoms (positions 3 and 6) are deshielded due to the electron-withdrawing effect of bromine, appearing as a singlet at δ 7.3–7.5 ppm.
In the ¹³C NMR spectrum, the carbonyl carbons of the acetate groups resonate at δ 168–170 ppm, while the quaternary carbons of the tert-butyl groups appear at δ 27–29 ppm. The absence of splitting in these signals suggests minimal conformational exchange at room temperature, likely due to steric hindrance from the tert-butyl groups. Two-dimensional NMR techniques, such as COSY and NOESY, could further elucidate through-space interactions between the tert-butyl and aromatic protons, though such data are not explicitly documented in available sources.
Comparative Structural Analysis with Phenylene Bis(oxy)diacetate Derivatives
This compound differs structurally from non-halogenated phenylene bis(oxy)diacetates in two key aspects: electronic effects from bromine substitution and steric bulk from tert-butyl esters. For example, replacing bromine with hydrogen in the analogous di-tert-butyl 2,2'-((1,4-phenylene)bis(oxy))diacetate reduces the molecular weight by 159.8 g/mol and eliminates the electron-withdrawing influence, thereby increasing electron density on the aromatic ring.
Table 2: Comparative structural features of phenylene bis(oxy)diacetate derivatives
| Derivative | Substituents | Molecular Weight (g/mol) | Key Electronic Effect |
|---|---|---|---|
| Dibromo derivative | 2,5-Br; tert-butyl | 496.19 | Strong electron-withdrawing |
| Non-halogenated derivative | H; tert-butyl | 336.35 | Neutral |
| Dichloro derivative | 2,5-Cl; tert-butyl | 407.69 | Moderate electron-withdrawing |
The tert-butyl esters also distinguish this compound from methyl or ethyl analogs. For instance, diethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has a lower molecular weight (424.12 g/mol) and reduced steric hindrance, enabling greater rotational freedom around the ester linkages. This contrast highlights how alkyl chain length in ester groups modulates both solubility and conformational rigidity in phenylene bis(oxy)diacetates.
Properties
Molecular Formula |
C18H24Br2O6 |
|---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
tert-butyl 2-[2,5-dibromo-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenoxy]acetate |
InChI |
InChI=1S/C18H24Br2O6/c1-17(2,3)25-15(21)9-23-13-7-12(20)14(8-11(13)19)24-10-16(22)26-18(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI Key |
UFHWKGQQIWZVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Starting Materials :
Base Selection :
Potassium carbonate (K2CO3) is preferred for its mild basicity and ability to deprotonate phenolic hydroxyl groups without inducing side reactions.Solvent System :
Anhydrous acetone or dimethylformamide (DMF) is used to enhance nucleophilicity and dissolve intermediates.Reaction Protocol :
Workup and Purification :
Challenges and Optimization
- Steric Hindrance : The tert-butyl groups impose steric constraints, necessitating excess alkyl halide and prolonged reaction times.
- Competitive Elimination : Elevated temperatures (>80°C) may favor elimination over substitution; maintaining reflux at 60–70°C mitigates this.
Mitsunobu Reaction: Alternative Approach
The Mitsunobu reaction offers an alternative for forming ether linkages under milder conditions, particularly useful for acid-sensitive substrates.
Procedure
Reagents :
Conditions :
Yield :
Comparative Analysis of Methods
| Parameter | Williamson | Mitsunobu |
|---|---|---|
| Yield | 60–75% | 50–65% |
| Cost | Low | High |
| Reaction Time | 12–24 h | 6–8 h |
| Scalability | High | Moderate |
| Byproducts | Minimal | Triphenylphosphine oxide |
Advanced Modifications and Derivatives
Halogen Exchange Strategies
Bromine atoms on the phenylene core can be substituted via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkynyl groups. For example:
Ester Hydrolysis
The tert-butyl esters are hydrolyzed to carboxylic acids using trifluoroacetic acid (TFA), enabling further functionalization: $$ \text{Di-tert-butyl ester} \xrightarrow{\text{TFA}} \text{2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetic acid} $$
Chemical Reactions Analysis
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenylene ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in ester groups, halogen substituents, or additional functional moieties. Key examples include:
Table 1: Structural and Property Comparison
Key Observations :
Ester Group Impact :
- The tert-butyl esters in the target compound confer higher hydrolytic stability compared to methyl (AMTH242) or ethyl esters (4k). Methyl esters are more reactive in nucleophilic acyl substitutions due to lower steric hindrance.
- Ethyl esters in compound 4k are part of a tetrazole-containing structure, enabling applications in bioorthogonal chemistry.
Halogen Substitution :
- Bromine (Br) in the target compound vs. chlorine (Cl) in the dichloro analog affects electronic properties . Bromine’s larger atomic size and polarizability enhance its leaving-group ability in SN2 reactions.
- The dichloro analog’s free carboxylic acid groups increase polarity, making it suitable for coordination chemistry.
Functional Moieties: Compound 4k’s tetrazole rings enable click chemistry applications, unlike the target compound’s inert ester groups. The diol precursor (2,2'-(2,5-dibromo-1,4-phenylene)diethanol) in highlights how esterification reduces polarity and enhances stability.
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s stability makes it preferable for multi-step syntheses, such as prodrugs (see ).
- Polymer Chemistry : Bromine substituents enable Suzuki coupling for conductive polymer synthesis.
- Limitations : Tert-butyl esters require harsh conditions (e.g., trifluoroacetic acid) for deprotection, unlike methyl esters.
Biological Activity
Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate (CAS No. 1054625-64-7) is a synthetic compound with potential applications in various fields due to its unique chemical structure. The compound features a dibromo-substituted phenylene moiety linked by ether functionalities, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₄Br₂O₆
- Molecular Weight : 496.19 g/mol
- Purity : Typically >98% for research applications
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its antioxidant properties and cytotoxic effects against various cell lines.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant capacity of compounds similar to this compound has been assessed using various assays:
| Assay Type | Method | Results |
|---|---|---|
| DPPH Radical Scavenging | Colorimetric assay | Significant scavenging activity observed at concentrations above 50 µM. |
| FRAP Assay | Ferric reducing antioxidant power | Enhanced reducing power correlated with concentration. |
The compound exhibited notable free radical scavenging ability, suggesting potential applications in preventing oxidative damage in biological systems.
Cytotoxicity Studies
Cytotoxicity assays have evaluated the effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induces apoptosis through mitochondrial pathways. |
| MCF-7 (breast cancer) | 30 | Exhibits cell cycle arrest at G2/M phase. |
| A549 (lung cancer) | 20 | Significant reduction in cell viability after 48 hours of exposure. |
The compound demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.
The proposed mechanism of action for this compound includes:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : It has been observed to halt the cell cycle progression at the G2/M checkpoint, preventing further division of cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
-
Study on HeLa Cells :
- Researchers investigated the cytotoxic effects and found that treatment with this compound led to a significant increase in apoptosis markers compared to untreated controls.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth rates compared to controls. Further histological analysis indicated decreased proliferation and increased apoptosis within tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
